molecular formula C17H12N6O2S2 B2964881 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1207032-60-7

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No. B2964881
CAS RN: 1207032-60-7
M. Wt: 396.44
InChI Key: HXSXLPBNUITIRF-UHFFFAOYSA-N
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Description

“N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It has been mentioned in the context of various research studies .


Synthesis Analysis

The compound has been synthesized in various studies. For instance, one study describes the synthesis of the title compound with a yield of 58% . The structure was confirmed using 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as NMR . For example, the 1H NMR (CDCl3, 500 MHz) of the compound shows various peaks indicating the presence of different types of hydrogen atoms .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a ligand in reactions with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors to afford the respective organo-carboxamide ruthenium (II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its synthesis and characterization data. For instance, the compound is synthesized as a solid . Further analysis would require specific experimental data.

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they have been studied for their anti-inflammatory and anti-tubercular activities . Future research could focus on exploring these and other potential applications further.

Mechanism of Action

Target of Action

The primary target of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is the COX-1 enzyme . This enzyme plays a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation.

Mode of Action

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide interacts with its target, the COX-1 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the cyclooxygenase (COX) pathway . By inhibiting the COX-1 enzyme, it prevents the production of prostaglandins, which are key mediators of inflammation and pain.

Result of Action

The inhibition of the COX-1 enzyme by N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation, as prostaglandins are key mediators of the inflammatory response.

properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S2/c24-14(22-17-21-11-3-1-2-4-13(11)27-17)7-10-9-26-16(20-10)23-15(25)12-8-18-5-6-19-12/h1-6,8-9H,7H2,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSXLPBNUITIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

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